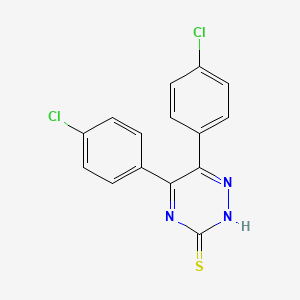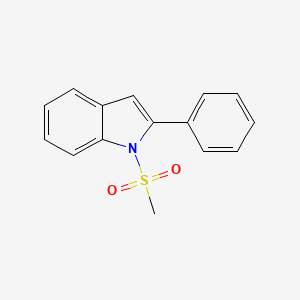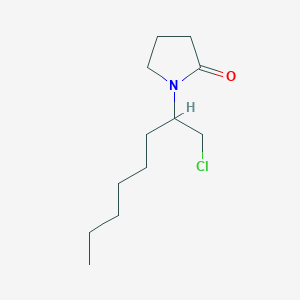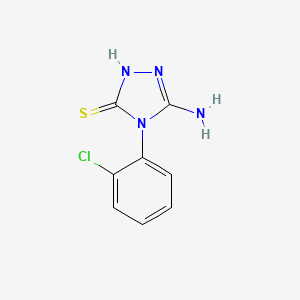
2,4-Dichloro-1-(hex-1-EN-2-YL)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-1-(hex-1-EN-2-YL)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two chlorine atoms attached to the benzene ring at positions 2 and 4, and a hex-1-en-2-yl group attached at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(hex-1-EN-2-YL)benzene can be achieved through several methods. One common approach involves the alkylation of 2,4-dichlorobenzene with hex-1-ene in the presence of a strong acid catalyst, such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-1-(hex-1-EN-2-YL)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hex-1-en-2-yl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The double bond in the hex-1-en-2-yl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) in the presence of hydrogen gas (H2).
Major Products
Substitution: Formation of compounds with different functional groups replacing the chlorine atoms.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Applications De Recherche Scientifique
2,4-Dichloro-1-(hex-1-EN-2-YL)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-1-(hex-1-EN-2-YL)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. Additionally, the presence of the hex-1-en-2-yl group allows for interactions with hydrophobic regions of biomolecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorotoluene: Similar structure but with a methyl group instead of the hex-1-en-2-yl group.
2,4-Dichlorobenzyl Alcohol: Contains a hydroxymethyl group instead of the hex-1-en-2-yl group.
2,4-Dichlorophenol: Contains a hydroxyl group instead of the hex-1-en-2-yl group.
Uniqueness
2,4-Dichloro-1-(hex-1-EN-2-YL)benzene is unique due to the presence of the hex-1-en-2-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds
Propriétés
Numéro CAS |
88374-06-5 |
|---|---|
Formule moléculaire |
C12H14Cl2 |
Poids moléculaire |
229.14 g/mol |
Nom IUPAC |
2,4-dichloro-1-hex-1-en-2-ylbenzene |
InChI |
InChI=1S/C12H14Cl2/c1-3-4-5-9(2)11-7-6-10(13)8-12(11)14/h6-8H,2-5H2,1H3 |
Clé InChI |
IYNFWTQAQYZSSW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C)C1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377195.png)
![1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14377206.png)


![4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14377213.png)
![(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl](/img/structure/B14377228.png)

![Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate](/img/structure/B14377248.png)

![3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14377260.png)
![2-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B14377271.png)
![{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid](/img/structure/B14377274.png)
